molecular formula C11H26Cl3N3 B3090383 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride CAS No. 1211466-10-2

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride

Cat. No.: B3090383
CAS No.: 1211466-10-2
M. Wt: 306.7
InChI Key: HTMDHBRVDDGQSC-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride is a chemical compound with the molecular formula C11H26Cl3N3 and a molecular weight of 306.70 g/mol . It is a solid substance commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The buyer assumes responsibility for safe handling and storage .

Chemical Reactions Analysis

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-4-(3-piperidinylmethyl)piperazine trihydrochloride can be compared with other similar compounds, such as:

  • 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
  • 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate
  • 1-(3-Methoxybenzyl)piperazine dihydrochloride

These compounds share similar structural features but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific piperidinylmethyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-(piperidin-3-ylmethyl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.3ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;;/h11-12H,2-10H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMDHBRVDDGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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